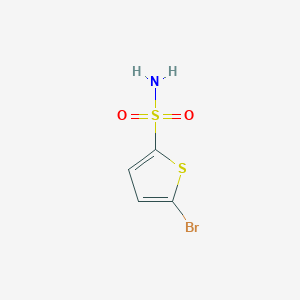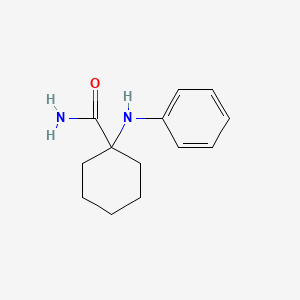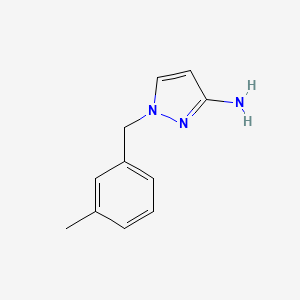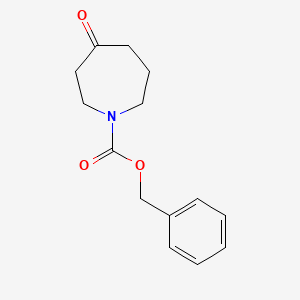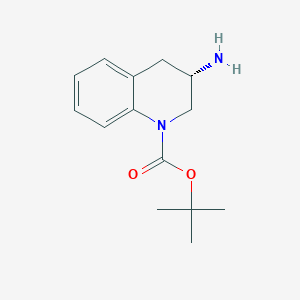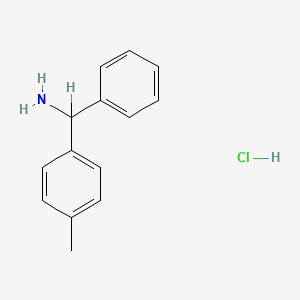
(4-Methylphenyl)(phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methylphenyl)(phenyl)methanamine hydrochloride, also known as 4-MPMH, is a chemical compound composed of a phenyl group and a methylamine group connected by a methylene bridge. This compound is widely used in laboratory experiments due to its unique properties and versatile applications. This article will provide an overview of 4-MPMH, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: The compound has been synthesized via a polyphosphoric acid condensation route, indicating its potential for diverse chemical syntheses (Shimoga, Shin, & Kim, 2018).
Pharmacological Studies
- Serotonin Receptor Antagonism: Research has shown that certain derivatives of this compound exhibit potent, competitive, and selective activity against serotonin 5-HT2A receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Material Science and Chemistry
- Catalytic Properties: Certain derivatives have been used in efficient transfer hydrogenation reactions, demonstrating the compound's potential in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Neuropharmacology
- Neurotoxicity Studies: Studies have explored the neurotoxic effects of related compounds on neuronal cultures, indicating potential research applications in neuropharmacology (Capela, Ruscher, Lautenschlager, Freyer, Dirnagl, Gaio, Bastos, Meisel, & Carvalho, 2006).
Impurity Profiling
- Forensic Applications: The compound has been identified as an impurity in certain illicit drug samples, suggesting its role in forensic analysis and impurity profiling (Dayrit & Dumlao, 2004).
properties
IUPAC Name |
(4-methylphenyl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h2-10,14H,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZSJKMWBONMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)(phenyl)methanamine hydrochloride | |
CAS RN |
5267-49-2 |
Source


|
| Record name | Benzenemethanamine, 4-methyl-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)
